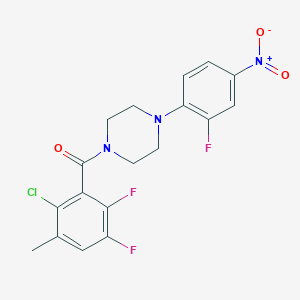![molecular formula C19H29NO5 B5029323 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)
1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate, also known as DSP-4, is a chemical compound that has been widely used in scientific research for many years. It acts as a selective neurotoxin that targets noradrenergic neurons, which are involved in regulating a wide range of physiological processes, including attention, arousal, and stress response. The purpose of
作用机制
1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate acts by selectively binding to and destroying noradrenergic neurons, which are characterized by the presence of the noradrenaline transporter (NET) protein. Once inside the neuron, 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate is metabolized into a reactive metabolite that forms covalent bonds with proteins and other cellular components, leading to cell death. The selectivity of 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate for noradrenergic neurons is thought to be due to the high expression of NET in these cells compared to other neurons.
Biochemical and Physiological Effects
The destruction of noradrenergic neurons by 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate leads to a depletion of noradrenaline levels in the brain and peripheral tissues, which can have a wide range of effects on behavior and physiology. In animal studies, 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate has been shown to impair attention, learning, and memory, as well as alter stress response and circadian rhythms. The effects of 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate on behavior and physiology can be modulated by various factors, such as age, sex, and environmental conditions.
实验室实验的优点和局限性
One of the main advantages of using 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate in lab experiments is its selectivity for noradrenergic neurons, which allows researchers to study the specific effects of noradrenaline depletion on behavior and physiology. 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate is also relatively easy to administer and has a well-established dose-response relationship. However, there are also several limitations to using 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate, such as the potential for off-target effects on other neurotransmitter systems, the need for careful control of experimental conditions, and the ethical considerations of using a neurotoxin in animal studies.
未来方向
There are many potential future directions for research on 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate and its effects on behavior and physiology. Some possible areas of investigation include the interactions between noradrenergic and other neurotransmitter systems, the effects of noradrenaline depletion on brain plasticity and development, and the development of new therapies for conditions such as ADHD and Alzheimer's disease based on the modulation of noradrenergic activity. Additionally, new methods for administering 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate and controlling its effects could lead to more precise and informative experiments in the future.
合成方法
1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate can be synthesized using a multi-step process that involves the reaction of 1-bromo-4-(2,5-dimethylphenoxy)butane with piperidine, followed by the oxidation of the resulting intermediate with potassium permanganate and the formation of the oxalate salt. The purity and yield of the final product can be optimized using various purification techniques, such as recrystallization or column chromatography.
科学研究应用
1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate has been widely used as a tool for studying the role of noradrenergic neurons in various physiological and pathological conditions, such as attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, and Parkinson's disease. By selectively destroying these neurons, researchers can investigate the effects of noradrenaline depletion on behavior, cognition, and brain function. 1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate has also been used to study the interactions between noradrenergic and other neurotransmitter systems, such as dopamine and serotonin.
属性
IUPAC Name |
1-[4-(2,5-dimethylphenoxy)butyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-15-8-9-16(2)17(14-15)19-13-7-6-12-18-10-4-3-5-11-18;3-1(4)2(5)6/h8-9,14H,3-7,10-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWFXTMOXVPNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCN2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5029264.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5029289.png)
![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea](/img/structure/B5029297.png)
![rel-(2R,3R)-3-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5029298.png)
![3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5029303.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzonitrile](/img/structure/B5029308.png)
![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)
![4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5029317.png)

![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)
